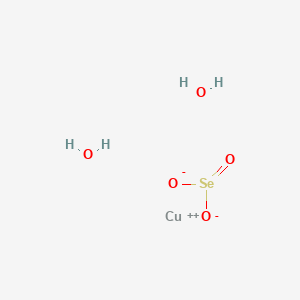

Cupric selenite dihydrate

Description

Properties

IUPAC Name |

copper;selenite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDNSPXIBYJBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Se](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647792 | |

| Record name | Copper(2+) selenite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15168-20-4 | |

| Record name | Cupric selenite dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015168204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) selenite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cupric selenite dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SELENITE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B084V60QBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Thermodynamics and Kinetics of Cupric Selenite Dihydrate Systems

Solubility and Aqueous Equilibria

The interaction of cupric selenite (B80905) dihydrate with aqueous media is characterized by its solubility and the resulting equilibrium between the solid phase and dissolved ionic species.

Cupric selenite dihydrate is a sparingly soluble salt. wikipedia.org Its solubility has been experimentally determined in water and various aqueous solutions of acids and ammonia. The dissolution process involves the release of cupric ions (Cu²⁺) and selenite ions (SeO₃²⁻) into the solution until an equilibrium is established.

Early 20th-century studies meticulously measured the solubility of cupric selenite dihydrate by digesting samples of the compound in different solvents for 24 hours. The concentrations of dissolved copper and selenium were then determined through chemical analysis. For aqueous solutions, the solubility product (Kso) has been calculated from these experimental values. From a measured solubility of 1.6 mg of copper and 2.0 mg of selenium per 250 ml of water, the molar concentrations are found to be approximately 0.0001007 M for copper and 0.0001013 M for selenium, yielding a solubility product of Kso = 1.02 x 10⁻⁸ mol² dm⁻⁶.

The solubility of cupric selenite dihydrate is significantly influenced by the chemical nature of the solvent, particularly its acidity. The data reveals a substantial increase in solubility in acidic media (hydrochloric, sulfuric, and acetic acid) compared to water. This is attributed to the reaction of the selenite ion, a weak base, with hydrogen ions, which shifts the dissolution equilibrium towards the formation of more soluble species like hydrogen selenite (HSeO₃⁻) and selenous acid (H₂SeO₃). Similarly, solubility is enhanced in ammonia solutions due to the formation of stable copper-ammonia complexes.

Below is a summary of experimental solubility data for cupric selenite dihydrate in various solvents at ambient temperature.

Thermodynamic modeling allows for the prediction of the distribution of chemical species in a solution at equilibrium. For the cupric selenite dihydrate system, this involves considering the dissolution of the solid and the subsequent acid-base and complexation reactions of the dissolved Cu²⁺ and SeO₃²⁻ ions.

The fundamental equilibrium is the dissolution of the solid: CuSeO₃·2H₂O(s) ⇌ Cu²⁺(aq) + SeO₃²⁻(aq) + 2H₂O(l)

The equilibrium constant for this reaction is the solubility product, Kso.

In aqueous solution, the selenite ion participates in protonation equilibria: SeO₃²⁻(aq) + H⁺(aq) ⇌ HSeO₃⁻(aq) HSeO₃⁻(aq) + H⁺(aq) ⇌ H₂SeO₃(aq)

The distribution of these selenium species is dependent on the pH of the solution. Thermodynamic models, such as those based on the Pitzer equations, can be used to describe these equilibria and predict the solubility of cupric selenite dihydrate under various conditions of pH and ionic strength. The increased solubility in acidic solutions is a direct consequence of the protonation of the selenite ion, which reduces the concentration of free SeO₃²⁻ and, according to Le Chatelier's principle, drives the dissolution of more solid.

Similarly, in the presence of ligands such as ammonia, the formation of copper complexes must be considered: Cu²⁺(aq) + nNH₃(aq) ⇌ [Cu(NH₃)n]²⁺(aq)

The formation of these stable complexes reduces the concentration of free aqueous Cu²⁺, thereby increasing the solubility of cupric selenite dihydrate.

Redox Chemistry and Reaction Kinetics

The redox chemistry of the copper-selenite system is complex, involving multiple oxidation states for both copper (Cu²⁺, Cu⁺, Cu⁰) and selenium (Se⁴⁺, Se⁰, Se²⁻).

The reduction of selenite (Se⁴⁺) can be influenced by the presence of copper ions. In certain systems, particularly those involving copper(I), selenite can be reduced to elemental selenium or even copper selenide (B1212193). While specific kinetic studies on the direct reduction of selenite by cupric ions (Cu²⁺) from the dissolution of cupric selenite dihydrate are not extensively detailed, related studies on copper-selenium systems provide insights. For instance, in acidic solutions, the immobilization of selenite can occur through the formation of cupric selenite dihydrate itself, following the disproportionation of Cu⁺ into Cu²⁺ and Cu⁰. acs.org This suggests that the formation of the solid is favored over the reduction of selenite by the resulting Cu²⁺ under those conditions.

Acidity (pH) and ionic strength are critical parameters that affect the rates of redox reactions in copper-selenite systems. The speciation of both copper and selenite is highly pH-dependent. As discussed, lower pH increases the concentration of protonated selenite species (HSeO₃⁻ and H₂SeO₃). These species may exhibit different redox potentials and reaction kinetics compared to the SeO₃²⁻ ion.

For example, in acidic environments, the dissolution of copper-containing solids can be enhanced, leading to a higher concentration of aqueous copper ions that can participate in redox reactions. acs.org The rate of such reactions would, therefore, be indirectly influenced by pH through its effect on reactant availability.

Ionic strength affects reaction rates by influencing the activity coefficients of the reacting species. For reactions between ions, an increase in ionic strength can either increase or decrease the reaction rate, depending on whether the reacting ions have similar or opposite charges, as described by the Debye-Hückel theory for kinetic salt effects.

The electron transfer between copper and selenite is a key step in any redox reaction involving these species. The mechanism of electron transfer in copper systems is intrinsically linked to the coordination geometry of the copper ions. researchgate.net Copper(II) (a d⁹ ion) and copper(I) (a d¹⁰ ion) have different preferred coordination geometries. The transition between these geometries during a redox reaction can be a rate-limiting factor. researchgate.net

In the context of a copper-selenite interaction, a possible electron transfer pathway could involve the formation of an inner-sphere complex where the selenite ion coordinates directly to the copper(II) center. The electron transfer would then occur within this complex, leading to the formation of copper(I) and a selenium(V) intermediate, which would be highly reactive and undergo further reactions.

Alternatively, an outer-sphere electron transfer mechanism could occur, where the electron is transferred through space between the hydrated copper and selenite ions without direct bonding. The specific mechanism is likely to be influenced by the solution conditions, such as the presence of other coordinating ligands, pH, and ionic strength. Studies on related systems have shown that one-electron oxidation of certain copper(II) complexes can lead to a redox-induced electron transfer process, resulting in a copper(I) center and oxidized ligands. nih.gov This highlights the potential for complex intramolecular electron transfer processes in copper-containing systems.

Solid-State Transformations and Thermal Decomposition

The thermal behavior of cupric selenite dihydrate (CuSeO₃·2H₂O) and its related compounds involves a series of intricate processes, including dehydration, dissociation, and phase transitions. Understanding these transformations is crucial for applications in materials science and chemical synthesis.

Thermal Analysis (e.g., Thermogravimetry, Differential Scanning Calorimetry) of Dehydration and Dissociation

Comprehensive thermal analysis of synthetic cupric selenite dihydrate, the analog of the mineral chalcomenite, delineates a multi-stage decomposition process. Techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) provide quantitative insights into the dehydration and subsequent dissociation of the compound.

The decomposition begins with a two-step dehydration process, followed by the dissociation of the anhydrous copper selenite. The initial stage involves the loss of the two water molecules of hydration, which occurs in distinct, overlapping steps. This is followed by the decomposition of the resulting anhydrous selenite into copper oxides and selenium dioxide gas.

Detailed findings from thermal analysis studies are summarized in the table below. The process is characterized by specific temperature ranges for mass loss and corresponding endothermic peaks in the DSC curve, indicating the energy absorbed during these transformations. One study observed that after dehydration, the anhydrous CuSeO₃ becomes amorphous before recrystallizing into a new phase, identified as Cu₂O(SeO₃), between 400°C and 485°C. researchgate.net Further heating leads to the final decomposition into copper(II) oxide.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG/DSC) | Mass Loss (%) (TG) | Process |

|---|---|---|---|---|

| Dehydration (Step 1) | 140 - 200 | ~175 | ~7.9 | Loss of first H₂O molecule |

| Dehydration (Step 2) | 200 - 260 | ~230 | ~7.9 | Loss of second H₂O molecule |

| Dissociation | 400 - 550 | ~510 | ~49.0 | Decomposition of CuSeO₃ to CuO + SeO₂(g) |

Phase Transitions in Copper-Selenium Systems (e.g., Selenites to Selenides)

The copper-selenium system is known for its rich phase diagram, featuring numerous stable and metastable crystalline structures. Thermal treatment is a key method for inducing phase transitions within this system. While the direct thermal conversion of copper selenites to copper selenides is not prominently documented, the decomposition pathways of selenites are well-studied.

Upon heating, copper selenites typically decompose into copper oxides and gaseous selenium dioxide rather than converting directly to copper selenides. For instance, the intermediate compound Cu₂OSeO₃ has been shown to decompose into solid copper(II) oxide (CuO) and gaseous selenium dioxide (SeO₂) at temperatures exceeding 581.5°C. researchgate.net

The broader Cu-Se system exhibits various temperature-induced transitions between different selenide phases. For example, Klockmannite (CuSe) undergoes a phase transformation to β-Cu₂₋ₓSe at around 300°C, a change driven by the loss of selenium. wikipedia.org The thermal behavior of various copper selenides has been studied extensively, revealing transitions between hexagonal, orthorhombic, and cubic phases at specific temperatures. These transitions are critical in the synthesis of copper selenide thin films for applications in solar cells and thermoelectric devices.

Environmental Chemistry and Remediation of Selenite Species

Immobilization Mechanisms in Aqueous Environments

The immobilization of selenite (B80905) from contaminated water is a key goal of remediation efforts. Copper compounds, particularly through the formation of cupric selenite, have been investigated for this purpose due to their ability to sequester selenite through precipitation and adsorption.

Precipitation of Cupric Selenite Dihydrate as a Remediation Strategy

The addition of copper(II) salts to wastewater is an effective strategy for precipitating selenium species. This process involves the chemical reaction between cupric ions (Cu²⁺) and selenite ions (SeO₃²⁻) to form the sparingly soluble salt, cupric selenite. In acidic conditions, the interaction between selenate (B1209512) (SeO₄²⁻) and copper(I) oxide particles has been shown to result in a redox reaction that leads to the precipitation of copper(II) selenite (CuSeO₃). This indicates that copper-based precipitation can be effective for different selenium species under specific chemical conditions. The formation of this stable precipitate effectively removes dissolved selenite from the aqueous phase, representing a viable remediation pathway. researchgate.net The catalyzed cementation technique, which can be enhanced by catalysts like copper, involves reducing selenium to its elemental form, further highlighting the role of metals in selenium precipitation processes. mdpi.com

Table 1: Selenium Removal Technologies

| Technology | Mechanism | Target Selenium Species | Efficiency | Reference |

| Copper Salt Precipitation | Chemical precipitation of insoluble metal selenites. | Selenite (SeO₃²⁻), Selenate (SeO₄²⁻) under certain conditions. | Effective for precipitating selenium from industrial wastewater. | researchgate.net |

| Ferrihydrite Adsorption / Iron Co-precipitation | Adsorption onto the surface of iron hydroxides. | Primarily Selenite (SeO₃²⁻). | Can achieve over 99.9% removal of Se(VI) with ferric salt at optimal pH. | mdpi.com |

| Catalyzed Cementation | Reduction to elemental selenium and cementation onto an iron surface. | General selenium removal. | Can achieve about 100% removal efficiency in mining-impacted water. | mdpi.com |

| Bioremediation | Microbial reduction to insoluble elemental selenium. | Selenite (SeO₃²⁻), Selenate (SeO₄²⁻). | A common state-of-the-art treatment system. | alsglobal.com |

pH-Dependent Mechanisms of Selenite Uptake by Copper Compounds

The efficiency of selenite removal by copper compounds is highly dependent on the pH of the aqueous solution. The pH dictates both the surface charge of the copper-containing adsorbent and the speciation of selenite in the water. For copper-coated activated carbon, maximum adsorption of selenium oxyanions has been observed at a pH of 6.0. nih.gov At pH values below this, there can be competition from other ions, while at higher pH levels, the surface of the adsorbent may become more negatively charged, repelling the selenite anion. nih.gov The final pH of the solution can also shift after adsorption, indicating an exchange between selenite and hydroxide (B78521) ions (OH⁻) on the adsorbent surface. nih.gov The interaction between pH and other variables, such as temperature, can further influence the dissolution and subsequent availability of selenium for uptake. mdpi.com

Table 2: Effect of Initial pH on Selenate Adsorption by Copper-Coated Activated Carbon (Cu-AC)

| Initial pH | Final pH after Adsorption | Adsorption Efficiency | Reference |

| 4.0 | 4.90 | Inhibited | nih.gov |

| 5.0 | 5.13 | Moderate | nih.gov |

| 6.0 | 6.15 | Maximum | nih.gov |

| > 7.0 | Decreased | Inhibited | nih.gov |

Competitive Ion Effects on Selenite Immobilization

The effectiveness of selenite immobilization by copper compounds can be hindered by the presence of other anions in the water, which compete for the same binding sites on the adsorbent surface. ntu.edu.tw Anions with similar chemical properties to selenite, such as sulfate (B86663) (SO₄²⁻), phosphate (B84403) (PO₄³⁻), molybdate (B1676688) (MoO₄²⁻), and chromate (B82759) (CrO₄²⁻), can significantly reduce the efficiency of selenite adsorption. researchgate.netntu.edu.tw Sulfate, in particular, is noted for its inhibitory effect on selenate removal due to similarities in charge, geometry, and ionic radius; a similar competitive effect is expected with selenite. researchgate.net The degree of competition depends on the relative concentrations of the anions and their respective affinities for the adsorbent surface. ntu.edu.tw In industrial wastewater, which often contains a complex matrix of dissolved ions, these competitive interactions are a critical factor to consider when designing remediation systems. maghaleisi.com

Speciation of Selenium in Aqueous Systems and the Role of Selenite

The environmental fate and treatability of selenium are fundamentally linked to its chemical form, or speciation. eurofinsus.com In most aqueous environments, selenium is found as the inorganic oxyanions selenite (Se(IV)) and selenate (Se(VI)). watertechonline.com The distribution between these two species is largely controlled by the pH and redox conditions of the water. Selenite is the thermodynamically favored species at pH values between approximately 3 and 8 under oxidizing conditions. researchgate.net Selenite is generally considered more toxic and tends to be more strongly adsorbed to mineral surfaces compared to the more soluble and mobile selenate. watertechonline.comepa.gov Industrial wastewaters, such as those from mining and power plants, can contain a mixture of these species, as well as other forms like selenocyanate (B1200272) (SeCN⁻) and various organo-selenium compounds. eurofinsus.comalsglobal.com Therefore, a thorough understanding of selenium speciation in a given water source is a prerequisite for selecting and optimizing an appropriate treatment technology, as the effectiveness of methods like precipitation with copper is highly dependent on the target selenium species. eurofinsus.com

Table 3: Common Selenium Species in Aqueous Systems

| Selenium Species | Chemical Formula | Oxidation State | Common Occurrence | Reference |

| Selenite | SeO₃²⁻ | +4 | Dominant in moderately acidic to neutral oxidizing conditions. | watertechonline.comresearchgate.net |

| Selenate | SeO₄²⁻ | +6 | Highly soluble and mobile, common in oxidizing environments. | watertechonline.com |

| Selenocyanate | SeCN⁻ | - | Found in wastewaters from petroleum refining and mining. | eurofinsus.comalsglobal.com |

| Elemental Selenium | Se⁰ | 0 | Insoluble solid, often the target end-product of bioremediation. | watertechonline.comalsglobal.com |

| Selenide (B1212193) | Se²⁻ | -2 | Occurs as metal selenides in sediments or as organic selenides. | watertechonline.com |

Theoretical and Computational Investigations

Quantum Chemical Studies of Selenite (B80905) Oxyanions and Copper Interactions

Quantum chemical studies are fundamental to understanding the nature of the chemical bonds and electronic interactions within cupric selenite dihydrate. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to model the behavior of electrons, providing detailed information about molecular and electronic structures.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While direct MD simulations specifically focused on the hydration shell of crystalline cupric selenite dihydrate are not extensively documented, the behavior of its constituent ions in aqueous solution, particularly the selenite oxyanion (SeO₃²⁻), has been a subject of theoretical investigation. Understanding the hydration of the selenite ion is a crucial first step toward modeling the full crystal hydrate (B1144303).

Recent research has led to the development of dedicated classical force fields for selenium oxyanions, including selenite. researchgate.net A force field is a set of parameters that describes the potential energy of a system of particles and is essential for conducting MD simulations. These new force fields are parameterized using high-level quantum mechanical calculations (ab initio methods) to accurately reproduce the geometries and hydration properties of the ions. researchgate.net

Simulations using such force fields can reveal the structure and dynamics of water molecules surrounding a selenite ion, known as its hydration shell. Key findings from these types of simulations include:

Coordination Number: The average number of water molecules in the first hydration shell of the selenite ion.

Radial Distribution Functions (RDFs): These functions describe how the density of water molecules varies as a function of distance from the selenium atom, providing detailed structural information about the hydration shells.

Dynamics of Water Exchange: MD simulations can calculate the residence time of water molecules in the hydration shell, indicating how tightly bound they are to the selenite ion.

These simulations provide a foundational understanding of how selenite interacts with water, which is critical for modeling its incorporation into a hydrated crystal lattice with copper ions. researchgate.net

Density Functional Theory (DFT) is a leading quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for calculating the properties of molecules and materials, including cupric selenite. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.govresearchgate.net

For copper-containing compounds, DFT calculations can elucidate:

Electronic Band Structure: In the solid state, DFT can calculate the band gap, which determines the material's electronic and optical properties. Studies on related compounds like copper oxides (CuO) and copper selenides (Cu₂Se) have used DFT to understand their semiconducting nature. researchgate.netcardiff.ac.uk For cupric selenite, such calculations would predict its electronic character.

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level and which atomic orbitals (e.g., Cu 3d, Se 4p, O 2p) contribute to the valence and conduction bands. researchgate.net

Geometry Optimization: DFT can be used to predict the most stable arrangement of atoms in the crystal lattice of cupric selenite dihydrate, including bond lengths and angles. sphinxsai.com

From the electronic structure, a range of reactivity descriptors can be calculated. These conceptual DFT-based descriptors help in rationalizing and predicting the chemical reactivity of a system. researchgate.net

| Descriptor | Symbol | Definition | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | First derivative of energy (E) with respect to the number of electrons (N) | Measures the escaping tendency of an electron from the system. |

| Chemical Hardness | η | Second derivative of energy (E) with respect to the number of electrons (N) | Measures the resistance of a system to change its electron configuration. |

| Electrophilicity Index | ω | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

| Fukui Function | f(r) | Derivative of the electron density with respect to the number of electrons | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |

Computational chemistry is instrumental in determining the energetics and pathways of chemical reactions. For the copper-selenite system, this includes understanding the formation of cupric selenite from its constituent ions and its role in broader chemical processes.

Studies on the oxidation of copper selenide (B1212193) (Cu₂Se) have shown that copper selenite (CuSeO₃) can form as an intermediate product. chemrxiv.org Theoretical calculations can model the step-by-step mechanism of such a reaction, determining the activation energies for each step and identifying the most likely reaction pathway. This involves calculating the energies of reactants, products, and any transition states that connect them.

Furthermore, the thermodynamics of the interaction between copper and selenite ions in solution can be investigated. For example, the nucleation kinetics of selenium precipitation from acidic copper sulfate (B86663) solutions have been studied, providing insights into the fundamental processes of solid phase formation. researchgate.net Computational models can complement such experimental work by calculating key thermodynamic parameters:

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction between aqueous Cu²⁺ and SeO₃²⁻ to form CuSeO₃.

Enthalpy of Formation (ΔHf): The heat absorbed or released during the formation of the compound from its constituent elements in their standard states.

Solvation Energies: The energy released when an ion is transferred from a vacuum into a solvent, which is crucial for understanding precipitation reactions.

These calculations provide a molecular-level understanding of why and how cupric selenite forms and transforms.

Thermodynamic Modeling and Predominance Area Diagram Construction

Thermodynamic modeling is used to predict the stability of chemical compounds under different environmental conditions, such as temperature and the partial pressures of reactive gases. For the Cu-Se-O system, this is often visualized using predominance area diagrams (also known as Kellogg diagrams or stability diagrams). psgcas.ac.in

A predominance diagram for the Cu-Se-O system maps the most stable copper-containing phase (e.g., Cu, Cu₂O, CuO, CuSeO₃, CuSO₄) as a function of the partial pressures of oxygen (pO₂) and another gas, typically sulfur dioxide (pSO₂), at a constant temperature. psgcas.ac.ingithub.com These diagrams are constructed by calculating the Gibbs free energy for all possible reactions between the phases in the system. The lines on the diagram represent the equilibrium conditions where two stable phases coexist, and the areas represent the conditions where a single phase is thermodynamically dominant.

The construction of these diagrams relies on robust thermodynamic databases that contain the standard Gibbs free energies of formation for all relevant compounds. mdpi.com Thermodynamic modeling involves using software packages to perform the complex calculations needed to determine the equilibrium boundaries. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful technique used for this purpose, allowing for the assessment and optimization of thermodynamic data to create self-consistent databases. mdpi.commdpi.com

Predominance diagrams are invaluable in fields like metallurgy and geochemistry for predicting:

The conditions required to form or decompose copper selenite.

The sequence of phases that will appear during the roasting of copper selenide ores.

The long-term stability of copper and selenium-containing minerals in different geological environments.

Development of Force Fields for Copper-Selenium Systems

As mentioned in section 7.1.1, force fields are the engine of molecular dynamics (MD) and other classical simulation methods. The development of an accurate and transferable force field for the complete copper-selenium-water system is a significant challenge but is essential for simulating complex phenomena like crystal growth, dissolution, and surface chemistry of cupric selenite dihydrate.

A force field typically includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The parameters for these terms are derived by fitting to a large dataset of experimental data and, more commonly, high-accuracy quantum mechanical calculations. nih.gov

The development of a force field for cupric selenite dihydrate would require combining and parameterizing potentials for several subsystems:

Copper Ions: Numerous potentials exist for metallic copper and its ions in aqueous solution. nist.govarxiv.org Reactive force fields like ReaxFF have been developed to simulate chemical reactions involving copper ions and water. nih.gov

Selenite Oxyanions: As of 2024, a classical force field specifically for selenate (B1209512) and selenite oxyanions has been developed, which is compatible with widely used force fields for clays (B1170129) and water (ClayFF). This was a critical step forward. researchgate.net

Water: Many well-established water models (e.g., SPC/E, TIP3P) are available. acs.org

Cross-Interactions: The most challenging part is to accurately model the interactions between the copper ions, selenite ions, and water molecules. These parameters must correctly reproduce the structure and energetics of the hydrated crystal.

Future Directions and Emerging Research Avenues

Development of Novel Synthesis Pathways for Controlled Morphologies

The ability to control the size, shape, and dimensionality of a material is paramount to tailoring its functional properties. For cupric selenite (B80905) dihydrate, future research will likely focus on moving beyond traditional precipitation methods to more sophisticated synthesis strategies that offer precise morphological control. While hydrothermal and sonochemical methods have been successfully employed for the synthesis of various copper selenides, leading to the formation of nanocrystals, nanoflakes, and other structures, the application of these techniques to cupric selenite dihydrate is an area ripe for exploration. researchgate.netnih.govresearchgate.net

Hydrothermal synthesis, for instance, could be investigated to control the crystal growth of cupric selenite dihydrate by systematically varying parameters such as temperature, pressure, pH, and the concentration of precursors. The use of structure-directing agents or surfactants, which have proven effective in guiding the morphology of other nanomaterials, could lead to the formation of unique cupric selenite dihydrate structures like nanowires, nanorods, or hierarchical assemblies. researchgate.net Similarly, sonochemical synthesis, which utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, could offer a rapid and energy-efficient route to novel cupric selenite dihydrate nanostructures. nih.govresearchgate.net A significant challenge in this area is the potential for a lack of precise control over the final products, as has been observed in the hydrothermal synthesis of other copper oxy-selenites. rug.nl Future research must therefore focus on developing a fundamental understanding of the nucleation and growth mechanisms under these conditions to achieve reproducible and uniform morphologies.

| Synthesis Method | Potential Morphologies | Key Parameters for Investigation |

| Hydrothermal Synthesis | Nanowires, Nanorods, Hierarchical Structures | Temperature, Pressure, pH, Precursor Concentration, Additives |

| Sonochemical Synthesis | Nanoparticles, Nanoflakes, Core-Shell Structures | Ultrasonic Frequency and Power, Solvent, Temperature, Surfactants |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation mechanisms of cupric selenite dihydrate is crucial for the development of controlled synthesis pathways. Future research will increasingly rely on advanced in-situ characterization techniques to monitor the crystallization process in real-time. Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy can provide invaluable insights into the structural evolution of the material as it forms. nih.govmdpi.comacs.org

In-situ XRD, for example, can be used to track the phase transformations and kinetics of the reaction, identifying any intermediate phases that may form during the synthesis of cupric selenite dihydrate. nih.govmdpi.com This would be particularly useful in hydrothermal or solvothermal synthesis to understand the precise conditions under which the dihydrate form crystallizes. Raman spectroscopy is another powerful tool that can probe the vibrational modes of the selenite ion and the coordination environment of the copper ion in solution and in the solid state. scispace.com A Raman spectroscopic study of chalcomenite (a naturally occurring form of cupric selenite dihydrate) has already laid the groundwork by identifying the characteristic vibrational modes of the selenite ion in this compound. scispace.com Future work could involve employing in-situ Raman spectroscopy to monitor changes in the concentration and structure of the selenite species in the reaction solution, providing a molecular-level view of the precipitation process. acs.orgnih.gov

| Characterization Technique | Information Gained | Potential Research Application |

| In-Situ X-ray Diffraction (XRD) | Phase identification, reaction kinetics, crystal growth | Monitoring the formation of cupric selenite dihydrate during hydrothermal or sonochemical synthesis. |

| In-Situ Raman Spectroscopy | Molecular structure, bonding, phase changes | Tracking the speciation of selenite ions in solution and their incorporation into the crystal lattice. |

Exploration of New Functional Applications in Sustainable Technologies

While cupric selenite dihydrate has a known application as a catalyst in Kjeldahl digestion for nitrogen determination, its potential in emerging sustainable technologies remains largely untapped. wikipedia.org Future research should focus on exploring its catalytic, photocatalytic, and electrocatalytic properties. The investigation of related materials, such as copper selenides, as efficient electrocatalysts for reactions like the oxygen evolution reaction (OER) suggests that cupric selenite dihydrate may also possess interesting catalytic activities. acs.orgnsf.govresearchgate.net

The potential for cupric selenite dihydrate in photocatalysis is another intriguing avenue. The development of visible-light-mediated copper photocatalysis for organic synthesis highlights the potential of copper-based materials in harnessing solar energy. beilstein-journals.org Future studies could investigate the band structure and optical properties of cupric selenite dihydrate to assess its suitability as a photocatalyst for applications such as water splitting or the degradation of organic pollutants. Furthermore, its role as a precursor for the synthesis of other functional materials, such as copper selenide (B1212193), could be explored in the context of creating novel heterostructures with enhanced properties for sustainable energy applications.

Deeper Mechanistic Understanding of Environmental Processes

The environmental fate and transport of copper and selenium are of significant concern. While the general environmental behavior of copper and selenite ions has been studied, the specific role and behavior of cupric selenite dihydrate as a solid phase in soils and aquatic systems are not well understood. nih.govchemicalbook.comidc-online.com Future research should aim to elucidate the precipitation and dissolution kinetics of cupric selenite dihydrate under environmentally relevant conditions.

Mechanistic studies focusing on the nucleation and growth of cupric selenite precipitates from solutions containing copper and selenite ions are needed. uct.ac.za Understanding the factors that control its formation, such as pH, redox potential, and the presence of other ions and organic matter, is crucial for predicting its environmental mobility and bioavailability. nih.gov For instance, studies on the precipitation of copper selenide from copper sulfate (B86663) solutions have provided insights into nucleation kinetics, which could serve as a methodological basis for investigating cupric selenite dihydrate. uct.ac.zaresearchgate.net Such research would be vital for developing more accurate geochemical models of copper and selenium cycling in the environment.

Enhanced Computational Modeling and Predictive Capabilities for Complex Systems

Computational modeling is a powerful tool for predicting material properties and understanding complex chemical processes at the atomic level. For cupric selenite dihydrate, future research in this area can provide insights that are difficult to obtain through experimental methods alone. Density Functional Theory (DFT) calculations, for example, can be employed to predict the electronic band structure, optical properties, and surface reactivity of the compound. researchgate.netdavidpublisher.comresearchgate.net This information would be invaluable for assessing its potential in photocatalytic and electrocatalytic applications.

Molecular dynamics (MD) simulations could be used to study the interactions between cupric selenite dihydrate and its environment, such as the adsorption of water molecules and other species onto its surfaces. d-nb.infotennessee.edumdpi.com Furthermore, MD simulations can provide a detailed picture of the solvation and transport of copper and selenite ions in aqueous solutions, which is fundamental to understanding the precipitation and dissolution processes. nih.govyoutube.com By developing accurate force fields for cupric selenite dihydrate, researchers can simulate its behavior in complex systems, leading to a better understanding of its environmental fate and aiding in the design of new materials with tailored properties.

| Computational Method | Predicted Properties/Insights | Research Impact |

| Density Functional Theory (DFT) | Electronic structure, band gap, surface energy, reaction pathways | Guiding the design of cupric selenite dihydrate-based catalysts and photocatalysts. |

| Molecular Dynamics (MD) | Solvation of ions, crystal growth mechanisms, surface interactions | Enhancing the understanding of environmental behavior and synthesis processes. |

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of cupric selenite dihydrate (CuSeO₃·2H₂O), and how are they experimentally determined?

- Answer : Key properties include molecular weight (226.535 g/mol), orthorhombic or monoclinic crystal structure, solubility in water, selenous acid, acids, and NH₄OH, and a density of 3.31 g/cm³ . Characterization methods involve:

- X-ray diffraction (XRD) to confirm crystal structure.

- Thermogravimetric analysis (TGA) to study dehydration (loss of 2H₂O at 265°C) and decomposition pathways (e.g., CuSeO₃·CuO formation at >460°C) .

- Solubility testing via gravimetric analysis or UV-Vis spectroscopy in controlled solvents .

Q. What synthetic routes are commonly used to prepare cupric selenite dihydrate, and what stoichiometric considerations are critical?

- Answer : Synthesis typically involves precipitation by mixing copper(II) salts (e.g., CuSO₄·5H₂O) with sodium selenite (Na₂SeO₃) in aqueous solution. Key steps include:

- Adjusting pH to avoid competing copper hydroxide formation.

- Maintaining stoichiometric ratios (1:1 Cu²⁺:SeO₃²⁻) for phase purity.

- Filtering and drying under controlled humidity to stabilize the dihydrate form .

Q. How can researchers validate the purity of synthesized cupric selenite dihydrate?

- Answer : Purity is confirmed via:

- Elemental analysis (e.g., ICP-MS for Cu and Se content).

- FT-IR spectroscopy to identify Se-O and Cu-O vibrational bands.

- XRD to match diffraction patterns with reference data .

Advanced Research Questions

Q. What mechanisms govern the thermal decomposition of cupric selenite dihydrate, and how do experimental conditions influence intermediate phases?

- Answer : Dehydration occurs at 265°C, forming anhydrous CuSeO₃, which decomposes to CuSeO₃·CuO at >460°C and CuO at >660°C . Mechanisms involve:

- In-situ XRD or TGA-DSC to track phase transitions.

- Kinetic analysis (e.g., Flynn-Wall-Ozawa method) to determine activation energies.

- Contradictions in decomposition pathways (e.g., reported intermediate phases) may arise from heating rate variations or atmospheric conditions (O₂ vs. inert gas) .

Q. How do solubility discrepancies in cupric selenite dihydrate across studies impact its application in catalytic or materials research?

- Answer : Solubility in H₂O (~0.12 g/100 mL at 25°C) and H₂SeO₃ varies due to pH and ionic strength. For catalytic applications (e.g., photocatalysis):

- Controlled precipitation in acidic media enhances surface reactivity.

- Discrepancies are resolved by standardizing solvent purity and temperature .

Q. What methodological challenges arise in reproducing crystal structures of cupric selenite dihydrate, and how can they be mitigated?

- Answer : Polymorphism (orthorhombic vs. monoclinic) depends on synthesis conditions:

- Seeding techniques to control nucleation.

- Rietveld refinement of XRD data to resolve structural ambiguities.

- Contradictions in literature may stem from insufficient reporting of synthesis parameters (e.g., aging time, stirring rate) .

Q. How can spectroscopic techniques elucidate the coordination environment of Cu²⁺ in cupric selenite dihydrate?

- Answer :

- Electron paramagnetic resonance (EPR) to study Cu²⁺ d⁹ electronic structure.

- X-ray absorption spectroscopy (XAS) to determine bond lengths and coordination geometry (e.g., Jahn-Teller distortion).

- Comparative studies with analogous selenites (e.g., ferric selenite) highlight ligand-field effects .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported decomposition temperatures or intermediate phases?

- Answer :

- Conduct replicate experiments under identical conditions (heating rate, atmosphere).

- Use high-resolution synchrotron XRD to detect minor phases.

- Cross-validate with simultaneous thermal analysis (STA) to correlate mass loss and enthalpy changes .

Q. What strategies improve reproducibility in cupric selenite dihydrate synthesis for interdisciplinary studies?

- Answer :

- Document critical parameters : pH, ion concentration, and aging time.

- Share supplementary data (e.g., raw XRD/TGA files) in open-access repositories.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.